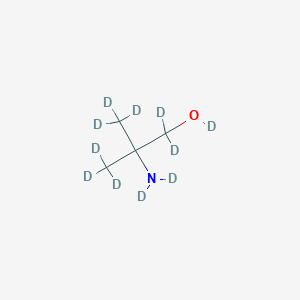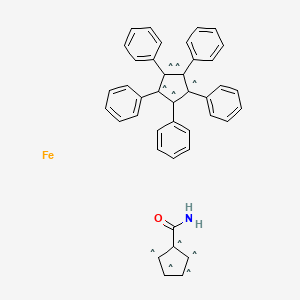
RuPhos-Pd-G3 GT capsule
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
RuPhos-Pd-G3 GT capsule is a third-generation Buchwald precatalyst that is widely used in organic synthesis. This compound is known for its stability and efficiency in catalyzing various cross-coupling reactions, making it a valuable tool in the field of chemistry .
Métodos De Preparación
The synthesis of RuPhos-Pd-G3 involves a multigram scale procedure that includes the use of palladium complexes with phosphine ligands. Industrial production methods focus on optimizing the reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
RuPhos-Pd-G3 GT capsule is primarily used in cross-coupling reactions, including:
- Buchwald-Hartwig Cross Coupling Reaction
- Heck Reaction
- Hiyama Coupling
- Negishi Coupling
- Sonogashira Coupling
- Stille Coupling
- Suzuki-Miyaura Coupling
Common reagents used in these reactions include aryl halides, boronic acids, and various organometallic compounds. The major products formed from these reactions are typically carbon-carbon and carbon-heteroatom bonds .
Aplicaciones Científicas De Investigación
RuPhos-Pd-G3 GT capsule has a wide range of applications in scientific research:
- Chemistry : It is used as a catalyst in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
- Biology : The compound is utilized in the modification of biomolecules and the synthesis of biologically active compounds .
- Medicine : It plays a role in the development of new drugs and therapeutic agents .
- Industry : RuPhos-Pd-G3 is employed in the production of fine chemicals and materials .
Mecanismo De Acción
The mechanism of action of RuPhos-Pd-G3 involves the formation of an active palladium species that facilitates the cross-coupling reactions. The palladium center undergoes oxidative addition, transmetalation, and reductive elimination steps, leading to the formation of the desired products . The molecular targets and pathways involved include the activation of carbon-halogen bonds and the formation of new carbon-carbon or carbon-heteroatom bonds .
Comparación Con Compuestos Similares
RuPhos-Pd-G3 GT capsule is unique due to its high stability, lower catalyst loadings, and shorter reaction times compared to other similar compounds. Some similar compounds include:
- XPhos-Pd-G3
- BrettPhos-Pd-G3
- RuPhos-Pd-G2
- RuPhos-Pd-G4
These compounds share similar applications but differ in their ligand structures and reactivity profiles .
Propiedades
Fórmula molecular |
C43H58NO5PPdS |
|---|---|
Peso molecular |
838.4 g/mol |
Nombre IUPAC |
dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphanium;methanesulfonic acid;palladium;2-phenylaniline |
InChI |
InChI=1S/C30H43O2P.C12H10N.CH4O3S.Pd/c1-22(2)31-27-19-13-20-28(32-23(3)4)30(27)26-18-11-12-21-29(26)33(24-14-7-5-8-15-24)25-16-9-6-10-17-25;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h11-13,18-25H,5-10,14-17H2,1-4H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;;/p+1 |
Clave InChI |
GYTUQNMMIUJBSP-UHFFFAOYSA-O |
SMILES canónico |
CC(C)OC1=C(C(=CC=C1)OC(C)C)C2=CC=CC=C2[PH+](C3CCCCC3)C4CCCCC4.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-acetyl-3-hydroxy-6,7,7-trimethyl-6,15-diazatetracyclo[8.6.1.02,8.014,17]heptadeca-1(16),3,10(17),11,13-pentaen-5-one](/img/structure/B12060495.png)









